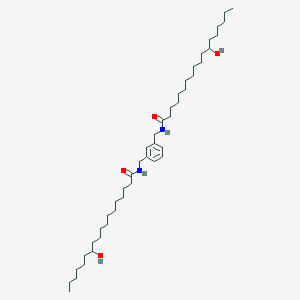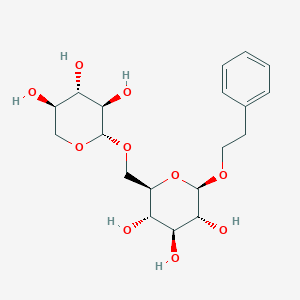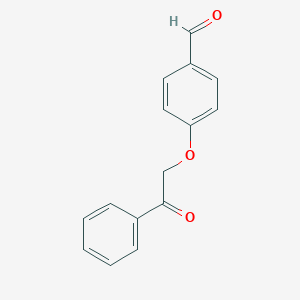
tert-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl methyl ester, commonly referred to as Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3, is a peptide derivative that has gained significant attention in scientific research due to its biochemical and physiological effects. This peptide is synthesized using a specific method and has been used in various research applications to study its mechanism of action and potential future directions.
Mecanismo De Acción
Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 inhibits the activity of proteasomes by binding to the active site of the proteasome and preventing the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which triggers the activation of the unfolded protein response and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 has been shown to have various biochemical and physiological effects. In addition to its role in inducing apoptosis in cancer cells, this peptide has been linked to the regulation of immune responses and the modulation of inflammatory pathways. It has also been shown to have a protective effect on neurons, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 in lab experiments is its specificity for proteasomes. This specificity allows for the selective inhibition of proteasome activity, which is essential for studying the role of proteasomes in various cellular processes. However, one of the limitations of using this peptide is its potential toxicity at high concentrations, which can affect the viability of cells and the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the use of Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 in scientific research. One of the areas of interest is the development of novel anticancer agents based on the structure of this peptide. Another potential direction is the study of the role of proteasomes in neurodegenerative diseases and the potential therapeutic applications of Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 in these diseases. Additionally, the use of this peptide in the regulation of immune responses and inflammatory pathways is an area of active research.
Métodos De Síntesis
Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 is synthesized using solid-phase peptide synthesis. This method involves the use of a resin-bound amino acid as the starting point for peptide synthesis. The peptide chain is elongated by sequentially adding amino acids until the desired peptide sequence is achieved. After the peptide is synthesized, the Boc protecting group is removed using trifluoroacetic acid, and the final product is obtained by purification using high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 has been used in various scientific research applications. One of the primary research areas is the study of its mechanism of action. This peptide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of intracellular proteins. This inhibition has been linked to the induction of apoptosis in cancer cells, making Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 a potential anticancer agent.
Propiedades
Número CAS |
127337-62-6 |
|---|---|
Nombre del producto |
tert-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl methyl ester |
Fórmula molecular |
C76H140N14O21 |
Peso molecular |
1586 g/mol |
Nombre IUPAC |
methyl (2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]pentanoate;hydrate |
InChI |
InChI=1S/2C38H69N7O10.H2O/c2*1-19(2)17-25(41-29(46)23(9)40-33(50)28(22(7)8)44-36(53)55-37(11,12)13)31(48)45-38(14,15)35(52)43-27(21(5)6)32(49)39-24(10)30(47)42-26(18-20(3)4)34(51)54-16;/h2*19-28H,17-18H2,1-16H3,(H,39,49)(H,40,50)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,45,48);1H2/t2*23-,24-,25-,26-,27-,28-;/m00./s1 |
Clave InChI |
BWRPOTMYGIJREE-GDIQTHMSSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.O |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.O |
SMILES canónico |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.O |
Otros números CAS |
127337-62-6 |
Sinónimos |
Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMe tert-butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl methyl ester VALU-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





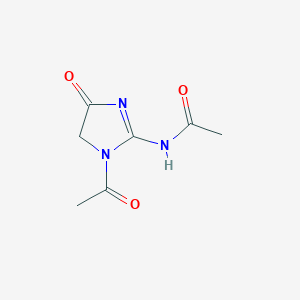


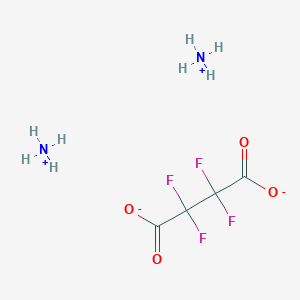
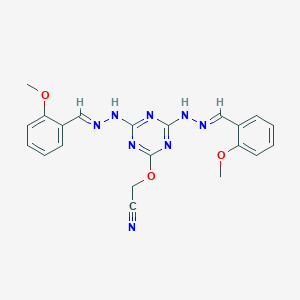
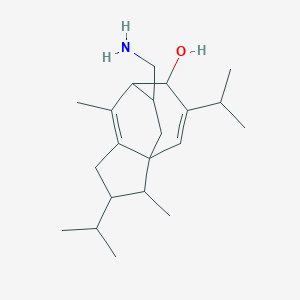
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)

